(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone

Description

Chemical Identity and Nomenclature

1.1.1 IUPAC Nomenclature

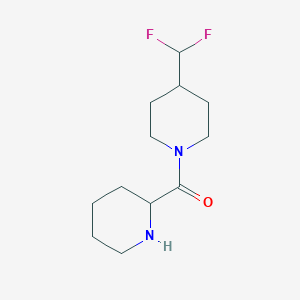

The compound is formally named (4-(difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone . This name reflects its core structure:

- A piperidin-2-yl group (a six-membered amine-containing ring with a ketone substituent at position 2).

- A 4-(difluoromethyl)piperidin-1-yl group (a piperidine ring with a difluoromethyl (-CF₂H) substituent at position 4 and an N-alkylation at position 1).

1.1.2 Structural Features

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₂₁F₂N₂O |

| Molecular Weight | ~270.33 g/mol |

| Key Functional Groups | Difluoromethyl (-CF₂H), ketone (C=O), piperidine rings |

| Stereochemistry | No stereocenters reported |

1.1.3 Synonyms and Identifiers

Common synonyms include:

- 4-(Difluoromethyl)-1-(piperidin-2-yl)-1-(piperidin-4-yl)methanone

- Piperidine-1-yl piperidin-2-yl ketone with a 4-difluoromethyl substituent

CAS and PubChem identifiers are not explicitly listed in available sources, though structurally similar analogs (e.g., PubChem CID 121201082) share comparable nomenclature.

Historical Context in Fluorinated Piperidine Derivatives Research

1.2.1 Early Developments in Fluorinated Piperidines

The synthesis of fluorinated piperidines dates to the 1960s, when perfluoro-N-fluoropiperidine was explored as a fluorinating agent. However, early methods faced challenges such as poor yields and competing hydrodefluorination pathways. Modern strategies, including heterogeneous catalytic hydrogenation of fluorinated pyridines , have improved access to these compounds.

1.2.2 Role of Difluoromethyl Groups

The introduction of difluoromethyl (-CF₂H) groups gained traction in the 2000s as a bioisostere for polar groups (e.g., -OH, -NH₂). This substitution enhances metabolic stability and lipophilicity while retaining hydrogen-bonding capacity, critical for drug-target interactions.

1.2.3 Relevance to this compound

This compound exemplifies contemporary trends in fluorinated piperidine design. Its synthesis likely employs:

- Palladium-catalyzed hydrogenation of fluorinated pyridine precursors.

- N-alkylation to introduce the piperidin-2-yl ketone moiety.

Significance of Difluoromethyl Substituents in Medicinal Chemistry

1.3.1 Pharmacological Advantages

| Property | Impact on Drug Design |

|---|---|

| Lipophilicity | Enhanced membrane permeability |

| Hydrogen Bonding | Mimics -OH/-NH interactions (e.g., enzyme binding) |

| Metabolic Stability | Reduced oxidative metabolism |

1.3.2 Case Studies in Drug Development

- Fluorinated Bupivacaine/Ropivacaine : Difluoromethyl analogs show improved potency and selectivity for sodium channels.

- Cancer Therapeutics : Fluorinated piperidines are explored for kinase inhibition, leveraging their conformational constraints.

1.3.3 Structural Optimization

The difluoromethyl group’s gauche conformation imposes steric constraints, favoring specific binding modes. For example:

Properties

IUPAC Name |

[4-(difluoromethyl)piperidin-1-yl]-piperidin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20F2N2O/c13-11(14)9-4-7-16(8-5-9)12(17)10-3-1-2-6-15-10/h9-11,15H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSWLDJAGQRQAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCC(CC2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction of the piperidine ring system or use of substituted piperidine starting materials.

- Introduction of the difluoromethyl group at the 4-position of the piperidine ring.

- Formation of the methanone linkage connecting the 4-(difluoromethyl)piperidin-1-yl moiety with the piperidin-2-yl group.

These steps are achieved through a combination of condensation reactions, acylation, and fluorination techniques.

Preparation of Piperidine-4-one Derivatives as Precursors

Piperidine-4-one derivatives are key intermediates in the synthesis of substituted piperidines such as (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone.

Mannich Condensation Method : This classical approach involves the condensation of substituted aromatic aldehydes, ketones (such as ethyl methyl ketone), and ammonium acetate in ethanol to form substituted 4-piperidones. This method is widely used for synthesizing piperidin-4-one derivatives with various substituents at the 2,6-positions, which can be further functionalized.

Recrystallization and Purification : The synthesized piperidin-4-ones are typically recrystallized from solvents such as ethanol, methanol, or acetonitrile to obtain pure crystalline products suitable for further reactions.

Introduction of the Difluoromethyl Group

The difluoromethyl group (-CF2H) is introduced at the 4-position of the piperidine ring through selective fluorination reactions or by using difluoromethylated reagents.

Fluorination Techniques : Direct fluorination of methyl groups on the piperidine ring can be achieved using specialized fluorinating agents under controlled conditions to avoid over-fluorination or degradation of the ring system.

Use of Difluoromethylated Precursors : Alternatively, starting materials bearing difluoromethyl substituents can be employed, which are then incorporated into the piperidine ring system via substitution or coupling reactions.

Formation of the Methanone Linkage

The key methanone linkage between the 4-(difluoromethyl)piperidin-1-yl and piperidin-2-yl moieties is typically formed via acylation reactions.

Acylation of Piperidine Nitrogen : The nitrogen atom of the piperidine ring can be acylated using acid chlorides or anhydrides to form the corresponding amide (methanone) bond.

Example Reaction Conditions : In related piperidine ketone syntheses, acylation is performed in dichloromethane at controlled temperatures, often in the presence of a base or catalyst to facilitate the reaction and improve yield.

Detailed Research Findings and Data Table

Comparative Notes on Similar Piperidine Derivative Syntheses

Piperidine derivatives with fluorinated substituents have been synthesized using similar strategies involving oxime intermediates and subsequent ring closure or coupling reactions.

Recrystallization solvents vary depending on the substituents and solubility, with ethanol being the most common solvent for purification.

The piperidine ring generally adopts a chair conformation in the crystalline state, which is important for the compound's stability and biological activity.

Chemical Reactions Analysis

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : The compound is being investigated for its potential as a pharmaceutical agent. Research indicates that piperidine derivatives often exhibit significant biological activity, including interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. The difluoromethyl group may enhance these interactions, making it a candidate for drug development targeting various conditions, such as neurological disorders or metabolic diseases.

Mechanism of Action : Initial studies suggest that compounds with similar structures can selectively bind to biological targets, which may include neurotransmitter receptors. Techniques such as surface plasmon resonance and fluorescence polarization are utilized to assess binding affinities quantitatively. Understanding the mechanism of action is crucial for optimizing therapeutic applications and predicting potential side effects.

Neuropharmacological Applications

Neurotransmitter Modulation : Research on piperidine derivatives indicates potential neuropharmacological effects, particularly in modulating neurotransmitter systems. For instance, compounds similar to (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone have shown activity against glycine transporters, which are critical in regulating excitatory neurotransmission in the central nervous system.

Case Studies : A notable case study involved a structurally related compound designed to inhibit glycine transporters effectively. This compound demonstrated significant effects in rodent models for schizophrenia without causing adverse side effects, highlighting the therapeutic potential of piperidine derivatives in treating psychiatric disorders .

Comparative Analysis of Piperidine Derivatives

The following table summarizes key characteristics and applications of selected piperidine derivatives, including This compound :

| Compound Name | Structural Features | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | Difluoromethyl group | Neurotransmitter receptor modulation | Neurological disorders |

| 3-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | Trifluoromethyl group | Glycine transporter inhibition | Schizophrenia |

| 4,4-difluoro-piperidine derivatives | Fluorinated aromatic rings | Orexin receptor antagonism | Sleep disorders |

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Key Observations :

- Fluorination: The difluoromethyl group in the target compound likely offers intermediate metabolic stability compared to trifluoromethyl (compound 72) or non-fluorinated analogs (e.g., compound 2a). Fluorine’s electron-withdrawing effects may enhance binding to hydrophobic pockets .

- Solubility : Methoxy-substituted analogs (compound 75) exhibit higher aqueous solubility than fluorinated derivatives, suggesting the target compound may require formulation optimization .

Physicochemical Properties

Comparative data for select analogs:

*Estimated based on substituent contributions.*

Biological Activity

(4-(Difluoromethyl)piperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that has attracted significant interest due to its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and two piperidine rings, may exhibit various pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

his molecular configuration indicates the presence of two nitrogen atoms in the piperidine rings and a difluoromethyl substituent that may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biological pathways.

Potential Targets:

- Orexin Receptors : The compound has been investigated for its antagonist activity at orexin receptors, which are implicated in sleep regulation and appetite control .

- Tyrosinase Inhibition : Similar piperidine derivatives have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, which could have applications in treating hyperpigmentation disorders .

In Vitro Studies

Recent studies have evaluated the inhibitory effects of related compounds on enzymes such as tyrosinase. For example, compounds structurally similar to this compound exhibited competitive inhibition with IC50 values significantly lower than traditional inhibitors like kojic acid .

Case Studies

- Orexin Receptor Antagonism : Research demonstrated that certain piperidine derivatives, including those with difluoromethyl substitutions, effectively antagonize orexin receptors, suggesting potential applications in sleep disorders and obesity management .

- Anti-Melanogenic Activity : A study involving structurally analogous compounds indicated that they could inhibit tyrosinase activity without cytotoxic effects on B16F10 cells, highlighting their potential for cosmetic applications in skin lightening agents .

Data Table: Biological Activity Overview

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine rings can significantly affect binding affinity and selectivity towards biological targets.

Key SAR Insights:

- The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

- Modifications on the piperidine rings can lead to variations in receptor selectivity and potency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.